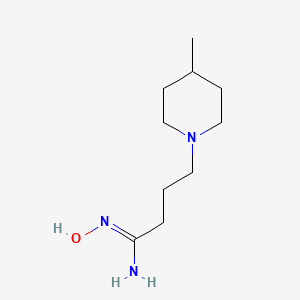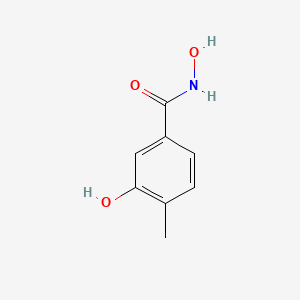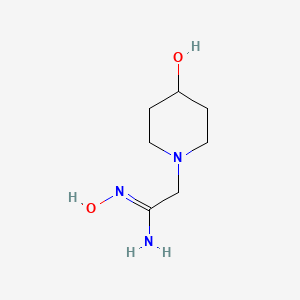
N-(3-hydroxypropyl)thiophene-2-sulfonamide
描述
“N-(3-hydroxypropyl)thiophene-2-sulfonamide” is a derivative of thiophene sulfonamide . Thiophene sulfonamides are an important class of compounds that have been extensively used in the field of pharmacology due to their biological activities .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the thiophene molecule, which is a five-membered ring made up of one sulfur atom . The sulfonamide and thiophene moieties play a significant role in the biological activity of these compounds .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are known to participate in various chemical reactions. For instance, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are some of the significant synthetic methods to thiophene derivatives .作用机制
The mechanism of action of N-(3-hydroxypropyl)thiophene-2-sulfonamide is not well understood. However, it is believed to act as a chelating agent due to the presence of the sulfonamide and hydroxyl groups. The compound can coordinate with metal ions and form stable complexes. The mechanism of action of the compound as a fluorescent probe is also not well understood. However, it is believed that the binding of the compound with copper ions results in the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples without affecting the viability of the cells.
实验室实验的优点和局限性
The advantages of using N-(3-hydroxypropyl)thiophene-2-sulfonamide in lab experiments include its high selectivity for metal ions, its ability to form stable complexes with metal ions, and its non-toxicity to living cells. The limitations include the lack of understanding of its mechanism of action and the need for further studies to explore its potential applications in scientific research.
未来方向
The future directions for the research on N-(3-hydroxypropyl)thiophene-2-sulfonamide include the exploration of its potential applications in catalysis, sensing, and imaging. The compound can be used as a catalyst in various reactions due to its ability to coordinate with metal ions. It can also be used as a sensing material for the detection of other analytes in biological samples. The compound can be further modified to improve its selectivity and sensitivity for metal ions and other analytes. The use of this compound in imaging applications can also be explored due to its fluorescent properties. The compound can be used for the detection of metal ions and other analytes in living cells and tissues. Further studies are needed to understand the mechanism of action of the compound and to optimize its synthesis method for various applications.
Conclusion:
This compound is a promising compound that has potential applications in scientific research. Its synthesis method has been optimized, and its potential applications in metal-organic frameworks, sensing, and imaging have been explored. The compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples. Further studies are needed to explore its potential applications in catalysis, sensing, and imaging, and to understand its mechanism of action.
科学研究应用
N-(3-hydroxypropyl)thiophene-2-sulfonamide has been found to have potential applications in scientific research. It has been used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. The MOFs containing this compound have been found to have high selectivity for carbon dioxide and other gases. The compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. It has been found to selectively bind with copper ions and can be used for the detection of copper in living cells.
安全和危害
Thiophene-2-sulfonamide, the parent compound of “N-(3-hydroxypropyl)thiophene-2-sulfonamide”, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-(3-hydroxypropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAKIBKZYCGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)
![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)


![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

amine](/img/structure/B3339462.png)
![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)